N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
Overview
Description
“N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide” is a chemical compound with the CAS Number: 1187385-75-6. It has a linear formula of C12H14BrN3O2S . The compound has a molecular weight of 344.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BrN3O2S/c1-9(2)15-19(17,18)12-5-3-11(4-6-12)16-8-10(13)7-14-16/h3-9,15H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 344.23 .Scientific Research Applications
CDK2 Inhibitors in Cancer Therapy
N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide derivatives have been found effective in cancer therapy, particularly as CDK2 inhibitors. A study identified a compound with potent and selective CDK2 inhibitory activity, which could be beneficial in cancer treatments (Vulpetti et al., 2006).
Potential in Photodynamic Cancer Therapy
These compounds have also shown promise in photodynamic therapy for cancer treatment. A study reported on a zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with benzenesulfonamide groups. This derivative exhibits properties beneficial for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antidiabetic and Antimicrobial Applications
Compounds with structures related to this compound have been synthesized as potential antidiabetic and antimicrobial agents. These include fluorinated pyrazoles and benzenesulfonylurea derivatives (Fi-Allah et al., 2011).
Inhibitors of Human Carbonic Anhydrase
Another research area involves the synthesis of benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase. Some of these compounds have shown effective seizure protection in animal models, suggesting potential applications in epilepsy treatment (Mishra et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-propan-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-9(2)15-19(17,18)12-5-3-11(4-6-12)16-8-10(13)7-14-16/h3-9,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAHZRFTZSESKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674920 | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-75-6 | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-(1-methylethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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